1-Bromo-3-cyclopropoxy-5-nitrobenzene
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Overview
Description
1-Bromo-3-cyclopropoxy-5-nitrobenzene is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of benzene, featuring a bromine atom, a cyclopropoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-cyclopropoxy-5-nitrobenzene typically involves multiple steps. One common method starts with the nitration of bromobenzene to form 1-bromo-3-nitrobenzene. This intermediate is then subjected to a nucleophilic substitution reaction with cyclopropanol under basic conditions to introduce the cyclopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-cyclopropoxy-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as 1-methoxy-3-cyclopropoxy-5-nitrobenzene.
Reduction: 1-Bromo-3-cyclopropoxy-5-aminobenzene.
Oxidation: Products may include carboxylic acids or ketones derived from the oxidation of the cyclopropoxy group.
Scientific Research Applications
1-Bromo-3-cyclopropoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclopropoxy-5-nitrobenzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. The nitro group can participate in redox reactions, while the cyclopropoxy group can undergo ring-opening reactions under certain conditions. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-nitrobenzene: Lacks the cyclopropoxy group, making it less versatile in certain reactions.
1-Bromo-4-nitrobenzene: Positional isomer with different reactivity due to the position of the nitro group.
1-Chloro-3-nitrobenzene: Similar structure but with chlorine instead of bromine, affecting its reactivity and applications.
Uniqueness
1-Bromo-3-cyclopropoxy-5-nitrobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
1243387-63-4 |
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Molecular Formula |
C9H8BrNO3 |
Molecular Weight |
258.07 g/mol |
IUPAC Name |
1-bromo-3-cyclopropyloxy-5-nitrobenzene |
InChI |
InChI=1S/C9H8BrNO3/c10-6-3-7(11(12)13)5-9(4-6)14-8-1-2-8/h3-5,8H,1-2H2 |
InChI Key |
LVMRLFYYIGJRMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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